molecular formula C9H9BrN2 B8771211 (4-Bromo-2-ethylphenyl)cyanamide CAS No. 921631-56-3

(4-Bromo-2-ethylphenyl)cyanamide

Cat. No.: B8771211
CAS No.: 921631-56-3
M. Wt: 225.08 g/mol
InChI Key: LKUJTQIQJDLXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-ethylphenyl)cyanamide is a brominated cyanamide derivative featuring an ethyl substituent at the 2-position and a bromine atom at the 4-position of the phenyl ring. Cyanamide derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in synthetic pathways .

Properties

CAS No.

921631-56-3

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(4-bromo-2-ethylphenyl)cyanamide

InChI

InChI=1S/C9H9BrN2/c1-2-7-5-8(10)3-4-9(7)12-6-11/h3-5,12H,2H2,1H3

InChI Key

LKUJTQIQJDLXDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Fluorine vs. In contrast, the ethyl and propyl groups increase hydrophobicity, which may improve membrane permeability in drug design . Chain Length: The propyl group in (4-Bromo-2-propylphenyl)cyanamide extends the alkyl chain, likely elevating lipophilicity and metabolic stability relative to the ethyl variant. This could influence pharmacokinetics in medicinal applications .

Reactivity :

  • The bromine atom at the 4-position in all three compounds enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating modular synthesis of complex molecules. The fluorine substituent may reduce electrophilicity at the phenyl ring compared to alkyl groups, altering reaction pathways .

Analytical Characterization :

  • (4-Bromo-2-fluorophenyl)cyanamide has been rigorously analyzed via LCMS, GCMS, and NMR, ensuring high purity for pharmaceutical use . For the ethyl and propyl analogs, similar methods are inferred, though alkyl substituents may complicate chromatographic separation due to increased hydrophobicity .

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